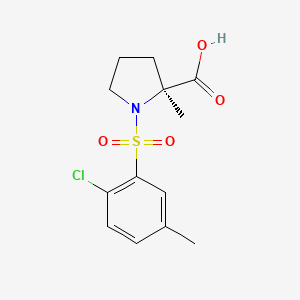![molecular formula C16H23NO5S B7449920 5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7449920.png)
5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as Meclofenamic acid, it is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its anti-inflammatory, analgesic, and antipyretic effects. In
作用機序
Meclofenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting the production of prostaglandins, Meclofenamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Meclofenamic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It also inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Additionally, Meclofenamic acid has been shown to have analgesic and antipyretic effects.
実験室実験の利点と制限
Meclofenamic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has been shown to have some cytotoxic effects, which may limit its use in certain experiments. Additionally, its effects may vary depending on the cell type and experimental conditions, which may make it difficult to compare results across studies.
将来の方向性
There are several future directions for the study of Meclofenamic acid. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the study of Meclofenamic acid in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to better understand the cytotoxic effects of Meclofenamic acid and to identify potential ways to mitigate these effects.
合成法
Meclofenamic acid can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzoic acid with ethylene glycol in the presence of sulfuric acid. The resulting compound is then reacted with cyclobutene and sodium hydride to form 2-(3-Methoxycyclobutyl)ethyl-2,4-dimethylbenzoic acid. The final step involves the reaction of this compound with sulfamic acid to produce 5-[2-(3-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid.
科学的研究の応用
Meclofenamic acid has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and gout. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-[2-(3-methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-10-6-11(2)15(9-14(10)16(18)19)23(20,21)17-5-4-12-7-13(8-12)22-3/h6,9,12-13,17H,4-5,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNUIJUGXXACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)NCCC2CC(C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(pyrimidin-2-yl)methyl]-2-(difluoromethyl)pyridine-3-carboxamide](/img/structure/B7449837.png)

![2-[4-[(4-Ethoxy-3-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449850.png)

![3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide](/img/structure/B7449877.png)
![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)

![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![5-[(4-Methoxy-2-methylphenyl)methyl]-3-(2-methylpyrazol-3-yl)-1,2,4-oxadiazole](/img/structure/B7449912.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![5-[2-Hydroxyethyl-(2-methylcyclopentyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7449929.png)
